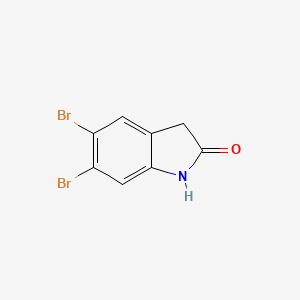
5,6-Dibromoindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromoindolin-2-one is a brominated derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dibromoindolin-2-one can be synthesized through the bromination of indole derivatives. One common method involves the reaction of indole with N-bromosuccinimide (NBS) in an aqueous t-butyl alcohol solution. This reaction typically requires 2 to 3 molar equivalents of N-bromosuccinimide . The reaction conditions are mild, and the process is relatively straightforward, making it a convenient method for preparing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones.
Reduction Reactions: Reduction can lead to the formation of less brominated or debrominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted indole derivatives.
Oxidation: Major products are indole-2,3-diones.
Reduction: Products include less brominated or debrominated indole derivatives.
Scientific Research Applications
5,6-Dibromoindolin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other brominated indole derivatives and indole-2,3-diones.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dibromoindolin-2-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dibromo-1,3-dihydroindol-2-one
- 5,7-Dibromo-1,3-dihydroindol-2-one
- 6-Bromo-5-methyl-1,3-dihydroindol-2-one
Uniqueness
5,6-Dibromoindolin-2-one is unique due to the specific positioning of the bromine atoms on the indole ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other brominated indole derivatives. Its unique properties make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
612487-49-7 |
|---|---|
Molecular Formula |
C8H5Br2NO |
Molecular Weight |
290.94 g/mol |
IUPAC Name |
5,6-dibromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
InChI Key |
MVPGDKVBKNRUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4H-Benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B8813987.png)
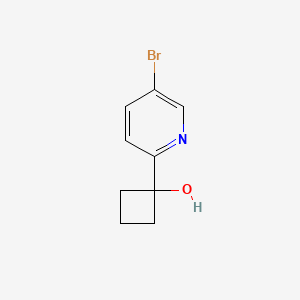
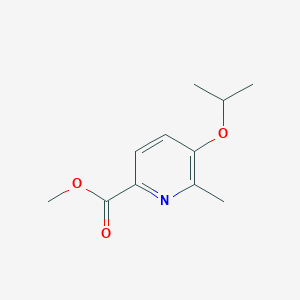
![1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B8814018.png)
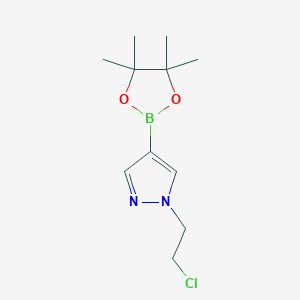
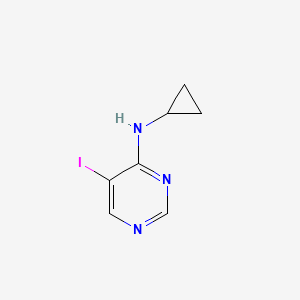
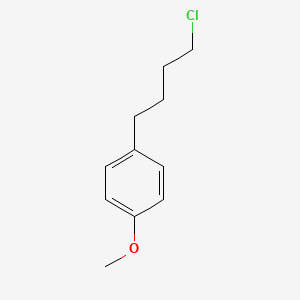
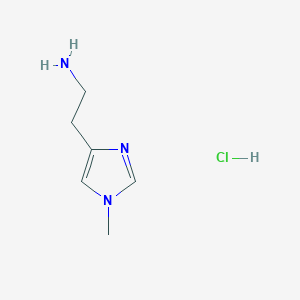
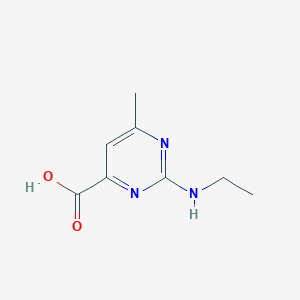
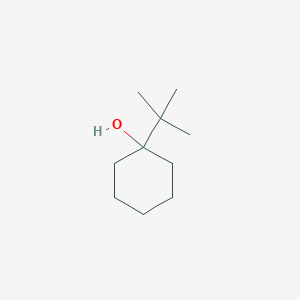
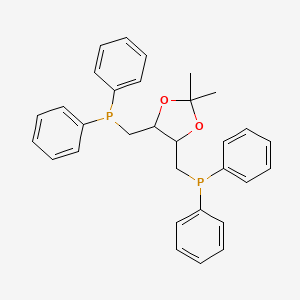
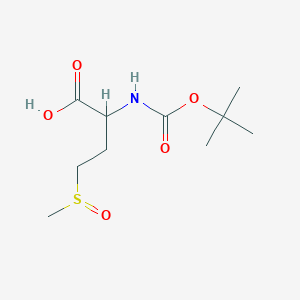

![1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8814081.png)
